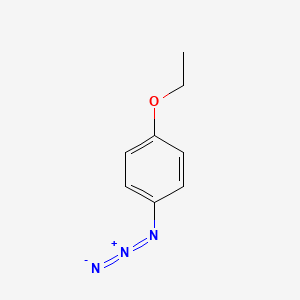

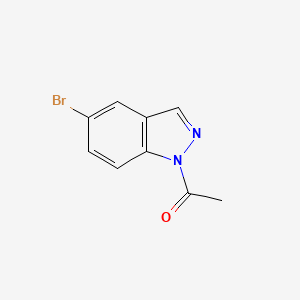

![molecular formula C7H6N2S B1283511 Thieno[2,3-c]pyridin-3-amine CAS No. 63326-75-0](/img/structure/B1283511.png)

Thieno[2,3-c]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

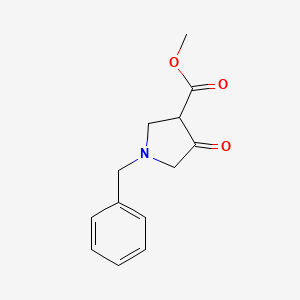

Thieno[2,3-c]pyridin-3-amine is a compound that belongs to the class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. These compounds are of significant interest due to their diverse range of biological activities and their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of thienopyridine derivatives has been explored in various studies. For instance, novel thieno[3,2-c]pyridin-4-amines were designed and synthesized as potent Bruton's tyrosine kinase (BTK) inhibitors, with some derivatives showing high inhibitory activity and promising lead potential for further evaluation . Additionally, substituted thieno[3,2-c]pyridine derivatives were synthesized through the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids . The synthesis of thieno[3,2-c]pyridines and other fused heteroaryl[2,3-c]pyridines has also been achieved using Ru-catalyzed oxidative coupling of benzylamines or heterocycles with internal alkynes, with primary amines serving as directing groups .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized in several studies. For example, the thieno[2,3-b]pyridine ring system of ethyl 3-(4-methylbenzenesulfonamido)thieno[2,3-b]pyridine-2-carboxylate was found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . Similarly, the thienopyridine fused-ring system in N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine is nearly planar, allowing for the formation of an intramolecular hydrogen bond .

Chemical Reactions Analysis

Thienopyridines undergo various chemical reactions that modify their structure and properties. For instance, reactions of 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]-1,3-oxazines with amines can yield different products depending on the reaction conditions and the structure of the compounds involved, including 3-acylamino-thieno[2,3-b]pyridine-2-carbonamides and N-(thieno[2,3-b]pyridin-3-yl)amidines, which may have biological interest . Additionally, 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines can react with secondary cycloaliphatic amines to give amine salts of N-(2-carboxy-thieno[2,3-b]pyridine-3-yl)amidines, which have shown inhibitory activity against lipoxygenases .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyridines are influenced by their substituents. For example, the substituent effect on the absorption and fluorescence properties of thieno[3,2-c]pyridine derivatives was studied, revealing that the substituent R3 has a predominant effect on fluorescence properties, while the electron donor amine at C4 does not affect these properties . The spectral properties of thieno[3,4-b]pyridine and thieno[3,4-c]pyridine indicate that they have aromatic character .

Applications De Recherche Scientifique

1. Application in the Synthesis of GRK2 Inhibitors

Methods of Application/Experimental Procedures: The researchers prepared a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs . They identified a hit compound bearing the thieno[2,3-c]pyridine moiety and followed a structure-driven optimization process .

Results/Outcomes

1. Application in the Synthesis of GRK2 Inhibitors

Methods of Application/Experimental Procedures: The researchers prepared a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs . They identified a hit compound bearing the thieno[2,3-c]pyridine moiety and followed a structure-driven optimization process .

Results/Outcomes: The researchers prepared and characterized a collection of potent and highly ligand efficient inhibitors . The 4-chlorothieno[2,3-c]pyridine-6-carboxamide analog showed an IC50 of 582 nM in the GRK2 TR-FRET kinase assay .

2. Application as Blood-Platelet Aggregation Inhibiting Agents and Antithrombotics

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the available resources .

Results/Outcomes: The specific results or outcomes are not detailed in the available resources .

3. Application in the Synthesis of Furopyridines

Methods of Application/Experimental Procedures: The specific methods of application or experimental procedures are not detailed in the available resources .

Results/Outcomes: Cicletanine, a diuretic drug bearing furopyridine scaffold, is used in the treatment of hypertension and is also a competitive histamine antagonist .

Propriétés

IUPAC Name |

thieno[2,3-c]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-4-10-7-3-9-2-1-5(6)7/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLKZQFXAXDCPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CS2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60571761 |

Source

|

| Record name | Thieno[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-c]pyridin-3-amine | |

CAS RN |

63326-75-0 |

Source

|

| Record name | Thieno[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60571761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10H-Benzofuro[3,2-b]indole](/img/structure/B1283429.png)